molecular formula C6H8N4 B2457669 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1152822-34-8

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No. B2457669
CAS RN: 1152822-34-8
M. Wt: 136.158
InChI Key: CWJJGKLBWFQCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the CAS Number: 754159-15-4 . It has a molecular weight of 121.14 . It is a colorless to yellow liquid or semi-solid or solid or lump .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which include “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is 1S/C6H7N3/c1-9-5-6 (2-3-7)4-8-9/h4-5H,2H2,1H3 .


Chemical Reactions Analysis

Pyrazole-based ligands, including “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile”, have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .


Physical And Chemical Properties Analysis

“2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is stored in a refrigerator . It is shipped at room temperature .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Colony Stimulating Factor-1 Receptor (CSF-1R) , which play crucial roles in biological processes including metabolism, aging, and immune response.

Mode of Action

This is supported by a molecular simulation study of a similar compound, which showed a desirable fitting pattern in the active site of a target protein .

Biochemical Pathways

Given the potential targets, it may influence theNAD+ salvage pathway and the immune response pathway . The downstream effects of these pathways include regulation of cellular metabolism, aging processes, and immune responses.

Pharmacokinetics

Its physical form as a colorless to yellow liquid or semi-solid or solid or lump suggests that it may have different bioavailability profiles depending on its formulation and route of administration.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. For instance, its storage temperature is recommended to be at refrigerator conditions , suggesting that it may be sensitive to heat.

Safety and Hazards

The safety information for “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P310, P338, P351 .

properties

IUPAC Name

2-amino-2-(1-methylpyrazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJJGKLBWFQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.